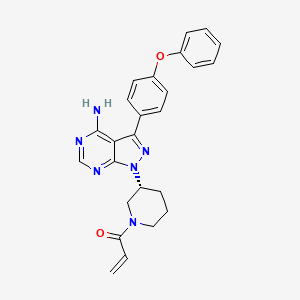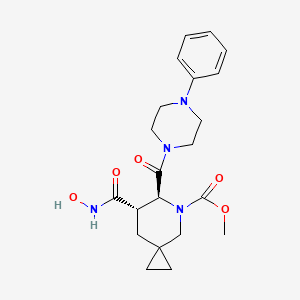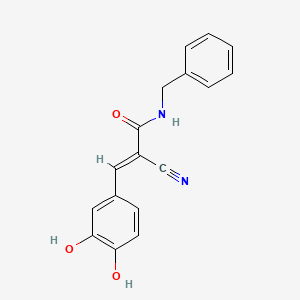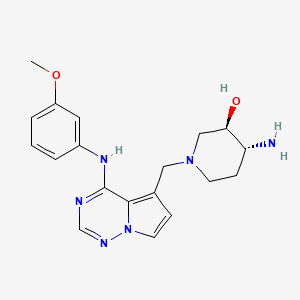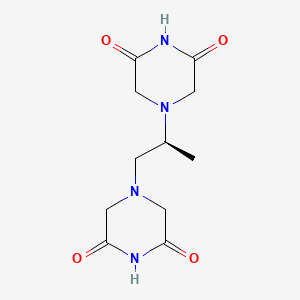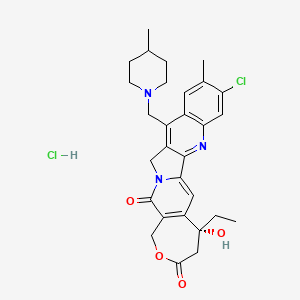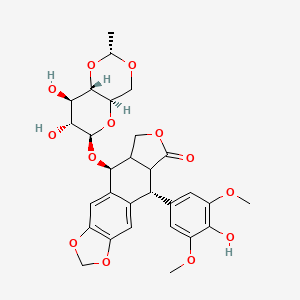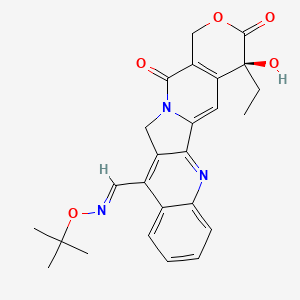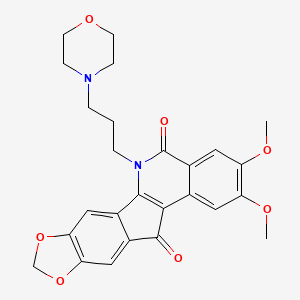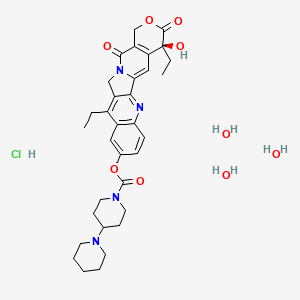
TPCA-1
概要
説明
科学的研究の応用
2-[(アミノカルボニル)アミノ]-5-(4-フルオロフェニル)-3-チオフェンカルボキサミドは、以下のものを含む、幅広い科学研究における応用範囲を持っています。
化学: 特定のシグナル伝達経路の阻害を研究するためのツールとして使用されます。
生物学: 増殖、アポトーシス、および炎症などの細胞プロセスに対する影響が調査されています。
医学: 炎症性疾患や特定の種類のがんを治療するための潜在的な治療薬として探求されています。
工業: 新規医薬品や治療戦略の開発に利用されています .
作用機序
2-[(アミノカルボニル)アミノ]-5-(4-フルオロフェニル)-3-チオフェンカルボキサミドは、IκBキナーゼサブユニットIKKβ(IKK2)と転写因子STAT3の活性を阻害することによってその効果を発揮します。STAT3のSH2ドメインとの相互作用を介して、STAT3を上流キナーゼへの動員を阻止し、サイトカインやチロシンキナーゼがSTAT3活性を誘導する能力を制限します。 この阻害は、細胞の増殖とアポトーシスの調節を混乱させ、炎症と癌細胞の増殖を抑制する上で効果的です .
類似化合物の比較
2-[(アミノカルボニル)アミノ]-5-(4-フルオロフェニル)-3-チオフェンカルボキサミドは、IKKβとSTAT3の両方を阻害するデュアルな特性で、これらの経路のいずれか一方のみを標的とする他の阻害剤とは異なります。類似の化合物には以下のものがあります。
BAY11-7082: IKKβの阻害剤ですが、STAT3ではありません。
Stattic: IKKβに影響を与えることなく、STAT3を選択的に阻害する阻害剤です .
2-[(アミノカルボニル)アミノ]-5-(4-フルオロフェニル)-3-チオフェンカルボキサミドは、両方の経路を標的とすることで、炎症や癌関連プロセスを調節するためのより包括的なアプローチを提供します。
実験室実験の利点と制限
TPCA-1 has several advantages for lab experiments, including its high specificity and potency, its stability and ease of synthesis, and its wide range of applications in various biological systems. However, it also has some limitations, such as its lack of efficacy in certain types of cancer cells and its potential for off-target effects.
将来の方向性
For TPCA-1 research include the development of new therapeutics targeting this compound for the treatment of diabetes, cancer, and obesity, as well as the identification of new target proteins and signaling pathways that may be modulated by this compound inhibition. Additional research is also needed to better understand the mechanism of action of this compound and its potential off-target effects, as well as to optimize its efficacy in various biological systems.
In conclusion, this compound is a promising small molecule with a wide range of potential applications in scientific research and therapeutics. Further research on its mechanism of action, efficacy and safety will help to unlock the full potential of this molecule.
Another future direction for this compound research is to explore its use in combination with other drugs or therapies. This compound has been shown to enhance the efficacy of other cancer therapies, such as radiation therapy, and it may also have potential as a combination therapy for diabetes or obesity. Additionally, research into the potential use of this compound as a diagnostic tool for diseases such as cancer, diabetes or obesity is also a possibility.
Another area of investigation is the development of this compound analogues or derivatives with improved properties, such as increased specificity, potency or stability. This could be achieved through the use of structure-activity relationship (SAR) studies or the application of computational modeling techniques.
It is also important to note that this compound is not only a promising tool for research but also a potential drug candidate, as it has already shown promising results in animal models of diabetes, cancer and obesity. However, further studies are needed to evaluate the safety and efficacy of this compound in humans, including clinical trials.
In summary, this compound is a small molecule with promising potential as a research tool, diagnostic tool and a drug candidate for treatment of several diseases. The research on this compound can lead to a better understanding of the biological function of this compound and its role in various diseases, as well as the development of new therapeutics targeting this compound.
準備方法
合成経路と反応条件
2-[(アミノカルボニル)アミノ]-5-(4-フルオロフェニル)-3-チオフェンカルボキサミドの合成は、チオフェン環の調製とそれに続く官能基化から始まる、複数のステップを伴います。
工業生産方法
工業的な環境では、2-[(アミノカルボニル)アミノ]-5-(4-フルオロフェニル)-3-チオフェンカルボキサミドの生産は、高収率と高純度を確保するために最適化された反応条件で、同様の合成経路を使用してスケールアップすることができます。 自動化された反応器と連続フローシステムの使用は、合成プロセスの効率と再現性を向上させることができます .
化学反応解析
反応の種類
2-[(アミノカルボニル)アミノ]-5-(4-フルオロフェニル)-3-チオフェンカルボキサミドは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、カルボニル基をアルコールまたはアミンに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成することができ、還元はアルコールまたはアミンを生成することができます .
化学反応の分析
Types of Reactions
2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
類似化合物との比較
2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide is unique in its dual inhibition of IKKβ and STAT3, which sets it apart from other inhibitors that target only one of these pathways. Similar compounds include:
BAY11-7082: An inhibitor of IKKβ but not STAT3.
Stattic: A selective inhibitor of STAT3 without affecting IKKβ .
By targeting both pathways, 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide offers a more comprehensive approach to modulating inflammatory and cancer-related processes.
特性
IUPAC Name |
2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGKHKXGCPTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432635 | |
| Record name | TPCA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507475-17-4 | |
| Record name | 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPCA-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17058 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TPCA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tpca-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TPCA-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
